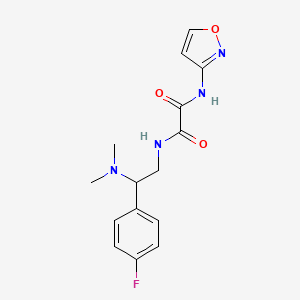

![molecular formula C11H10N4O3S B2591126 Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate CAS No. 1043389-62-3](/img/structure/B2591126.png)

Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

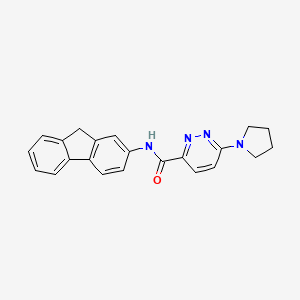

“Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate” is a compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system bearing an exocyclic sulfur atom . The compound is a key intermediate for the synthesis of polyfunctionally substituted heterocycles .

Synthesis Analysis

The synthesis of this compound involves various cyclization processes or domino reactions . For instance, one method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a bicyclic system that is still poorly represented in the literature .Chemical Reactions Analysis

The chemical reactions involving this compound are predominantly found in patents, which mainly contain the synthesis methods of pyrazolo[3,4-d]thiazole or pyrazolo[3,4-d][1,4]thiazine derivatives . The reactions do not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety, but proceed as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has been shown to have high antitumor activity . This makes it a promising scaffold for the design of new anticancer drugs .

Antibacterial Activity

In addition to its antitumor properties, the compound also exhibits antibacterial activity . This suggests potential applications in the development of new antibiotics .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory activities . This could lead to its use in the treatment of various inflammatory conditions .

Drug Design

The thiazolo[3,2-a]pyrimidine moiety of the compound can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target, making it a promising candidate for drug design .

Synthesis of Derivatives

The compound’s active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This property can be utilized in the synthesis of various derivatives .

Biological Target Binding

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Green Chemistry

The compound can be synthesized using eco-friendly methods . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .

Alkaloid Synthesis

Indole derivatives, which are structurally similar to the compound, are prevalent moieties present in selected alkaloids . This suggests potential applications in the synthesis of alkaloids .

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been studied for their anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an hh signalling cascade .

Mode of Action

Similar compounds have been found to inhibit key enzymes in cancer cell proliferation, such as topoisomerase ii alpha .

Biochemical Pathways

Similar compounds have been found to inhibit the hh signalling cascade, a pathway involved in cell growth and differentiation .

Result of Action

Similar compounds have shown potential anticancer activity by inhibiting key enzymes involved in cancer cell proliferation .

Propiedades

IUPAC Name |

ethyl 2-(2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c1-2-18-8(16)3-6-5-19-11-13-9-7(4-12-14-9)10(17)15(6)11/h4-5H,2-3H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGGRKRDIUPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC2=NC3=C(C=NN3)C(=O)N12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)

![N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2591056.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)

![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2591064.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2591065.png)